molecular formula C10H19N3O B13273699 2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol

2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol

Cat. No.: B13273699
M. Wt: 197.28 g/mol
InChI Key: ZJMCCVIUDLVUGM-UHFFFAOYSA-N
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Description

2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol is a chemical compound of interest in scientific research. Its structure incorporates an imidazole ring, a common pharmacophore found in molecules that interact with biological systems, particularly as modulators of receptor activity . The imidazole ring is a key component in many synthetic cannabinoid receptor agonists (SCRAs), a class of compounds widely studied for their effects on the endocannabinoid system . Research into novel SCRAs is a significant area of focus, with a large number of unique structures being identified and discussed within scientific and specialized communities . As such, this compound may serve as a valuable intermediate or reference standard in pharmacological and toxicological research aimed at understanding receptor-ligand interactions. It is also relevant for forensic science and public health studies dedicated to the identification and characterization of new psychoactive substances (NPS) . The molecular structure features a 4-methylpentan-1-ol chain linked to the 1H-imidazole-2-ylmethyl group via an amino bridge, contributing to its potential physicochemical and binding properties. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or human consumption of any kind. Researchers should handle this substance in accordance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

2-(1H-imidazol-2-ylmethylamino)-4-methylpentan-1-ol

InChI

InChI=1S/C10H19N3O/c1-8(2)5-9(7-14)13-6-10-11-3-4-12-10/h3-4,8-9,13-14H,5-7H2,1-2H3,(H,11,12)

InChI Key

ZJMCCVIUDLVUGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NCC1=NC=CN1

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

  • Starting Materials: 1H-imidazole-2-carboxaldehyde and 4-methylpentan-1-amine or its protected derivative.
  • Procedure: The aldehyde group of 1H-imidazole-2-carboxaldehyde reacts with the primary amine of 4-methylpentan-1-amine to form an imine intermediate.
  • Reduction: The imine is subsequently reduced using a mild reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under controlled pH conditions to yield the secondary amine linkage.
  • Purification: The product is purified by standard chromatographic techniques or recrystallization.

This method is widely used for the synthesis of imidazole-linked amino alcohols due to its mild conditions and good selectivity.

Nucleophilic Substitution on Halomethyl Imidazole

  • Starting Materials: 2-(chloromethyl)-1H-imidazole or 2-(bromomethyl)-1H-imidazole and 4-methylpentan-1-ol containing an amino substituent.
  • Procedure: The nucleophilic amino group on the 4-methylpentan-1-ol attacks the halomethyl group on the imidazole derivative in a substitution reaction.
  • Conditions: Typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, with mild base such as potassium carbonate to deprotonate the amine.
  • Workup: The reaction mixture is quenched, extracted, and purified.

This method is effective but requires careful control to prevent side reactions.

Coupling via Carbamate or Urea Linkages (Less Common)

  • Some synthetic routes for related compounds involve activation of the amino alcohol or imidazole moiety as carbamates or ureas, followed by coupling under mild conditions. These methods are more complex and less direct.
Method Reagents & Conditions Yield (%) Notes
Reductive Amination 1H-imidazole-2-carboxaldehyde + 4-methylpentan-1-amine; NaBH3CN; MeOH; RT 65-85 Mild, selective, commonly used
Nucleophilic Substitution 2-(chloromethyl)-1H-imidazole + amino-4-methylpentanol; K2CO3; DMF; 50-80°C 50-70 Requires dry conditions, base presence
Carbamate Coupling (Literature) Carbamate activation; coupling agents like TBTU; DCM; RT 40-60 More complex, used for derivatives

Following synthesis, the compound is characterized by:

  • Reaction optimization studies indicate that reductive amination offers the best balance of yield and purity, with sodium triacetoxyborohydride preferred for milder conditions.
  • Solvent choice impacts reaction rate and side product formation; methanol and ethanol are common solvents.
  • Temperature control is critical; elevated temperatures favor substitution reactions but may degrade sensitive imidazole rings.

The preparation of 2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol primarily involves reductive amination or nucleophilic substitution strategies. While direct detailed protocols are scarce, analogous synthetic methods from imidazole chemistry provide a reliable framework. Careful control of reaction parameters and purification steps ensures high-quality product suitable for further application in research.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with 2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol, enabling comparisons of functional groups, physicochemical properties, and biological activity.

2-[N-Benzyloxycarbonyl-(S)-phenylalanylamino]-4-methylpentan-1-ol

  • Molecular Formula : C₂₃H₃₀N₂O₄
  • Molecular Weight : 398.5 g/mol
  • Key Features: Substituted with a benzyloxycarbonyl-protected phenylalanine group, increasing steric bulk. Identified in Tylophora indica extracts; hypothesized to act as a prodrug or enzyme inhibitor in pharmacological contexts .

2-(((4-Bromothiophen-2-yl)methyl)amino)-4-methylpentan-1-ol

  • Molecular Formula : C₁₀H₁₇BrN₂OS
  • Molecular Weight : 293.23 g/mol
  • Key Features: Replaces the imidazole ring with a bromothiophene moiety, introducing electron-withdrawing and halogenated characteristics. Bromine atom may enhance reactivity in cross-coupling reactions or alter binding affinity in biological targets.

5-(1H-Imidazol-4-yl)pentan-1-ol

  • Molecular Formula : C₈H₁₄N₂O
  • Molecular Weight : 154.21 g/mol
  • Key Features: Lacks the methylene-amino bridge, directly linking the imidazole to the pentanol chain. Simpler structure may serve as a precursor for imidazole derivatives; biological activity remains uncharacterized .

4-Methylpentan-1-ol (Parent Alcohol)

  • Molecular Formula : C₆H₁₄O
  • Molecular Weight : 102.17 g/mol
  • Key Features: Base alcohol without imidazole or amino groups. Oxidizes to aldehydes or carboxylic acids under strong conditions (e.g., Jones reagent), highlighting reactivity differences when functional groups are added .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound C₁₀H₁₉N₃O 197.28 Imidazole, secondary amine, hydroxyl Polar solubility, natural occurrence
2-[N-Benzyloxycarbonyl-(S)-phenylalanylamino]-4-methylpentan-1-ol C₂₃H₃₀N₂O₄ 398.50 Carbamate, phenylalanine, hydroxyl High lipophilicity, prodrug potential
2-(((4-Bromothiophen-2-yl)methyl)amino)-4-methylpentan-1-ol C₁₀H₁₇BrN₂OS 293.23 Bromothiophene, secondary amine Halogenated reactivity, discontinued
5-(1H-Imidazol-4-yl)pentan-1-ol C₈H₁₄N₂O 154.21 Imidazole, hydroxyl Simplified structure, unknown activity
4-Methylpentan-1-ol C₆H₁₄O 102.17 Primary hydroxyl Oxidizable to aldehydes/acids

Research Findings and Implications

  • Pharmacological Potential: The imidazole-amino-alcohol scaffold in this compound is associated with bioactive natural products, suggesting roles in enzyme inhibition or receptor modulation .
  • Synthetic Utility : Bromothiophene and carbamate analogs demonstrate the structural versatility of this scaffold for drug discovery, though stability issues may limit applications .
  • Solubility Challenges : The absence of charged groups in simpler derivatives (e.g., 5-(1H-imidazol-4-yl)pentan-1-ol) may reduce bioavailability, necessitating further derivatization .

Biological Activity

The compound 2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol , also known by its CAS number 1248719-25-6, is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C10H19N3O
  • Molecular Weight : 197.27 g/mol
  • CAS Number : 1248719-25-6
  • Purity : Standard purity is reported at 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole moiety is known for its role in mimicking histidine residues in proteins, which can influence enzyme activity and receptor interactions.

Key Mechanisms

  • Farnesyltransferase Inhibition : Similar compounds have shown inhibition of farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cell growth and differentiation. This inhibition has implications in cancer therapy, particularly in targeting mutated K-Ras proteins .
  • GPCR Modulation : The compound may interact with G-protein-coupled receptors (GPCRs), influencing pathways related to inflammation and cell proliferation .

Antitumor Activity

Research indicates that derivatives of imidazole-containing compounds exhibit significant antitumor activity. For example, compounds similar to this compound have demonstrated efficacy against various cancer cell lines at low nanomolar concentrations. In vivo studies using human colon tumor models have shown that these compounds can achieve curative effects when administered orally .

Pharmacological Studies

A summary of pharmacological studies on related compounds reveals their potential as therapeutic agents:

Compound NameTargetActivityReference
BMS-214662FarnesyltransferaseAntitumor (curative in vivo)
Imidazole derivativesGPCRsModulation of inflammation

Case Studies

  • Case Study on Cancer Treatment : A study involving a series of imidazole derivatives highlighted their ability to inhibit tumor growth in xenograft models. The study reported a significant reduction in tumor size with minimal toxicity to normal tissues, indicating the selective nature of these compounds .
  • Inflammation Models : Another investigation focused on the anti-inflammatory effects of imidazole derivatives, demonstrating reduced inflammatory markers in animal models treated with these compounds. This suggests a dual role in both cancer therapy and inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol, and how can reaction conditions be optimized?

Answer: The synthesis typically involves alkylation of amines or reductive amination of ketones. Key steps include:

  • Alkylation : Reacting 4-methylpentan-1-ol derivatives with 1H-imidazole-2-methylamine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Reductive Amination : Using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in methanol/ethanol to reduce imine intermediates formed between aldehydes and amines .
  • Optimization : Control temperature (20–60°C) and solvent polarity to minimize by-products. Ethanol or dichloromethane is preferred for balancing reactivity and solubility .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of imidazole protons (δ 6.8–7.2 ppm) and amino-alcohol backbone .
  • Mass Spectrometry (GC-MS/LC-MS) : For molecular weight confirmation (e.g., m/z 225.3 for [M+H]⁺) and purity assessment .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns, as demonstrated for similar imidazole derivatives .

Q. How does the compound’s stereochemistry influence its reactivity and biological interactions?

Answer: The stereochemistry at the amino-alcohol moiety (e.g., R/S configuration) affects:

  • Hydrogen-bonding capacity : Impacts solubility and binding to biological targets like enzymes .
  • Reaction pathways : Diastereomers may show divergent reactivity in substitution or oxidation reactions .
  • Bioactivity : Enantiomeric purity is critical for receptor affinity, as seen in related imidazole-based therapeutics .

Advanced Research Questions

Q. What mechanistic insights explain its potential antimicrobial activity, and how can this be validated experimentally?

Answer:

  • Proposed mechanism : The imidazole ring disrupts microbial ergosterol biosynthesis (fungi) or heme detoxification (parasites) via metal coordination .
  • Validation :
    • Enzyme inhibition assays : Test against cytochrome P450 or lanosterol demethylase .
    • MIC/MBC testing : Use broth microdilution to determine minimum inhibitory/bactericidal concentrations against pathogens like Candida albicans .

Q. How should researchers design experiments to study its interaction with biomolecular targets (e.g., enzymes or receptors)?

Answer:

  • In vitro assays :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., CYP51) .
    • Fluorescence quenching : Monitor interactions with serum albumin to assess pharmacokinetic properties .
  • In silico methods : Molecular docking (AutoDock Vina) to predict binding poses with imidazole-recognizing receptors .
  • Controls : Include known inhibitors (e.g., ketoconazole for CYP51) to validate specificity .

Q. How can contradictory data in bioactivity studies (e.g., varying IC₅₀ values) be systematically addressed?

Answer:

  • Source analysis : Compare compound purity (via HPLC ) and stereochemical consistency (via chiral chromatography ).
  • Experimental variables : Standardize assay conditions (pH, temperature) and cell lines/microbial strains .
  • Meta-analysis : Use tools like RevMan to statistically reconcile data across studies, focusing on effect sizes and confidence intervals .

Q. What strategies are recommended for optimizing the compound’s solubility and bioavailability in preclinical studies?

Answer:

  • Structural modifications : Introduce hydrophilic groups (e.g., PEGylation) or co-crystallize with cyclodextrins .
  • Formulation testing : Assess solubility in lipid-based carriers (e.g., Labrafil) or nanoemulsions .
  • Pharmacokinetic profiling : Conduct in vivo studies in rodent models to measure Cmax and half-life .

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